

# Application Notes and Protocols for In Vitro Susceptibility Testing of Nacubactam

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## Compound of Interest

Compound Name: Nacubactam

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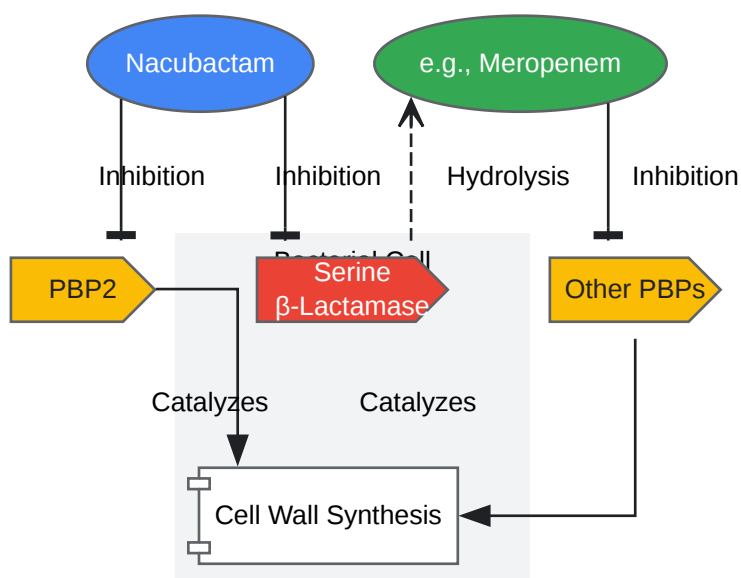
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro susceptibility testing of **Nacubactam**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor. **Nacubactam** exhibits a dual mechanism of action, functioning as both an inhibitor of serine  $\beta$ -lactamases (Ambler classes A, C, and some D) and as an inhibitor of penicillin-binding protein 2 (PPBP2) in Enterobacterales.[1][2][3][4][5] This unique characteristic allows it to protect partner  $\beta$ -lactam antibiotics from degradation while also exerting its own direct antibacterial effect.[1][2][6]

**Nacubactam** is currently under investigation in combination with various  $\beta$ -lactam antibiotics, including meropenem, cefepime, and aztreonam, for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][6][7] Accurate and standardized in vitro susceptibility testing is crucial for determining its spectrum of activity and for guiding clinical use.

## Mechanism of Action

**Nacubactam**'s dual mechanism of action is a key differentiator from other  $\beta$ -lactamase inhibitors. It not only covalently binds to and inactivates a broad range of serine  $\beta$ -lactamases, but it also binds to PBP2, an essential enzyme in bacterial cell wall synthesis. This results in a synergistic "enhancer" effect when combined with other  $\beta$ -lactam antibiotics that may target other PBPs.[2][6][8][9]



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Dual mechanism of action of **Nacubactam** in combination with a partner  $\beta$ -lactam.

## Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of **Nacubactam** in combination with meropenem and cefepime against various Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9][10][11]

Table 1: Activity of Meropenem-**Nacubactam** against Beta-Lactamase-Producing Enterobacterales

Organism Group ( $\beta$ -Lactamase Class)	Meropenem MIC50/MIC90 (mg/L)	Meropenem-Nacubactam (1:1) MIC50/MIC90 (mg/L)
Class A (ESBL)	0.06 / 0.25	$\leq 0.03$ / 0.06
Class C (AmpC)	0.06 / 0.12	$\leq 0.03$ / 0.06
Class D (OXA-48-like)	2 / 16	0.25 / 1
KPC	16 / 64	0.5 / 2
Class B (Metallo- $\beta$ -lactamase)	32 / >64	8 / 32

Data compiled from multiple studies.[\[2\]](#)[\[8\]](#)

Table 2: Activity of Cefepime-**Nacubactam** against Carbapenem-Resistant Enterobacterales (CRE) in Japan

Organism Group	Cefepime-Nacubactam (1:1) MIC50/MIC90 (mg/L)	% Susceptible
MBL-producing CRE (n=156)	2 / 4	94.9%
Non-MBL-producing CRE (n=220)	0.5 / 2	100%

Susceptibility was calculated using the CLSI susceptible breakpoint for cefepime.[\[10\]](#)

## Experimental Protocols

### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

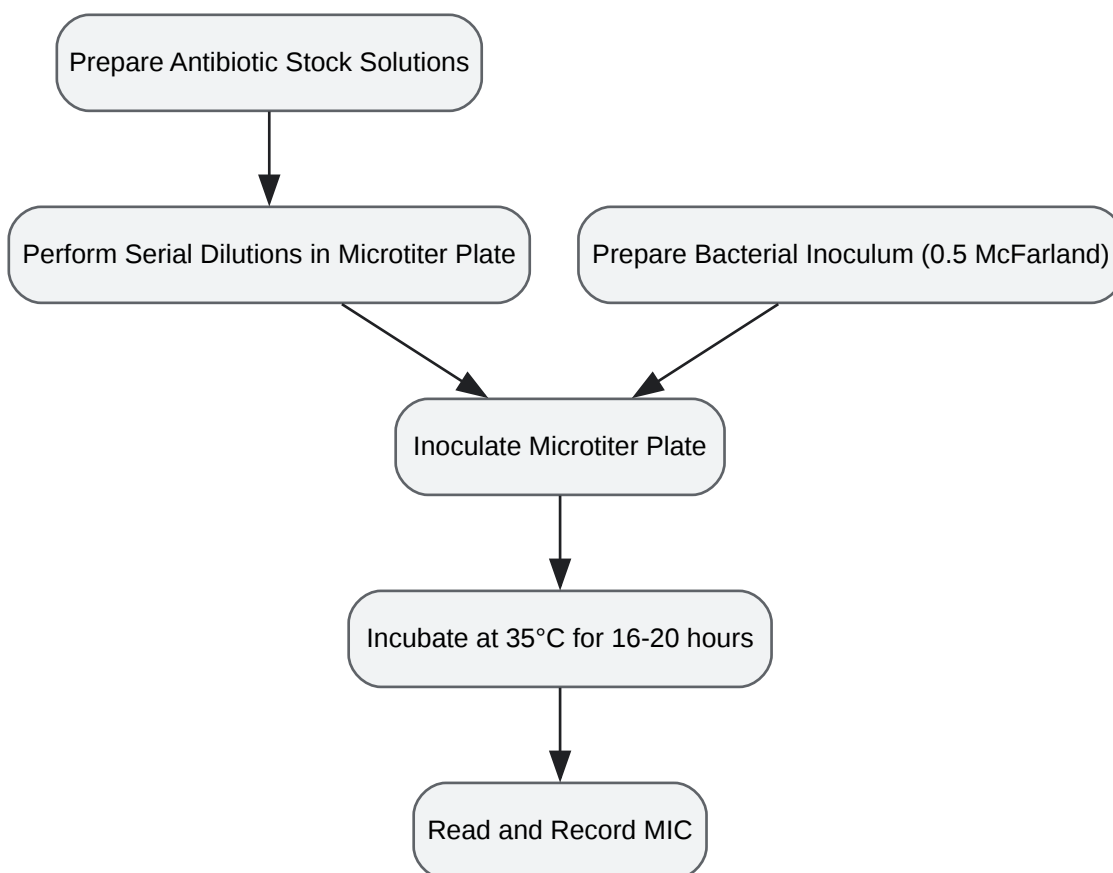
This protocol is based on the CLSI M07-A10 guidelines for broth microdilution.[\[2\]](#)

Materials:

- **Nacubactam** analytical standard
- Partner  $\beta$ -lactam (e.g., meropenem, cefepime) analytical standard

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates (U-bottom)
- Bacterial isolates for testing
- Sterile saline or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Multichannel pipette

Procedure:



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## Workflow for Broth Microdilution MIC Testing.

- Preparation of Antibiotic Solutions:
  - Prepare stock solutions of **Nacubactam** and the partner  $\beta$ -lactam in a suitable solvent.
  - Further dilute the stock solutions in CAMHB to the desired starting concentrations for the assay. For combination testing, two primary methods are used:
    - Fixed Ratio: Prepare solutions with a constant ratio of the  $\beta$ -lactam to **Nacubactam** (e.g., 1:1).[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#) Serial two-fold dilutions are then performed with this combination solution.
    - Fixed Concentration: Prepare solutions of the  $\beta$ -lactam for serial dilution in CAMHB containing a fixed concentration of **Nacubactam** (e.g., 4 mg/L).[\[13\]](#)[\[14\]](#)
- Preparation of Microtiter Plates:
  - Dispense 50  $\mu$ L of CAMHB into each well of a 96-well microtiter plate.
  - Add 50  $\mu$ L of the highest concentration of the antibiotic (or combination) to the first column of wells.
  - Perform serial two-fold dilutions by transferring 50  $\mu$ L from one column to the next, mixing thoroughly at each step. Discard the final 50  $\mu$ L from the last dilution column.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). This can be done visually or with a spectrophotometer.
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.

- Inoculation and Incubation:
  - Inoculate each well (except the sterility control) with 50  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 100  $\mu$ L.
  - Seal the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Reading and Interpretation:
  - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[\[14\]](#)[\[15\]](#)
  - Growth is observed as turbidity or a pellet at the bottom of the well.
  - The growth control well should show distinct turbidity. The sterility control well should remain clear.

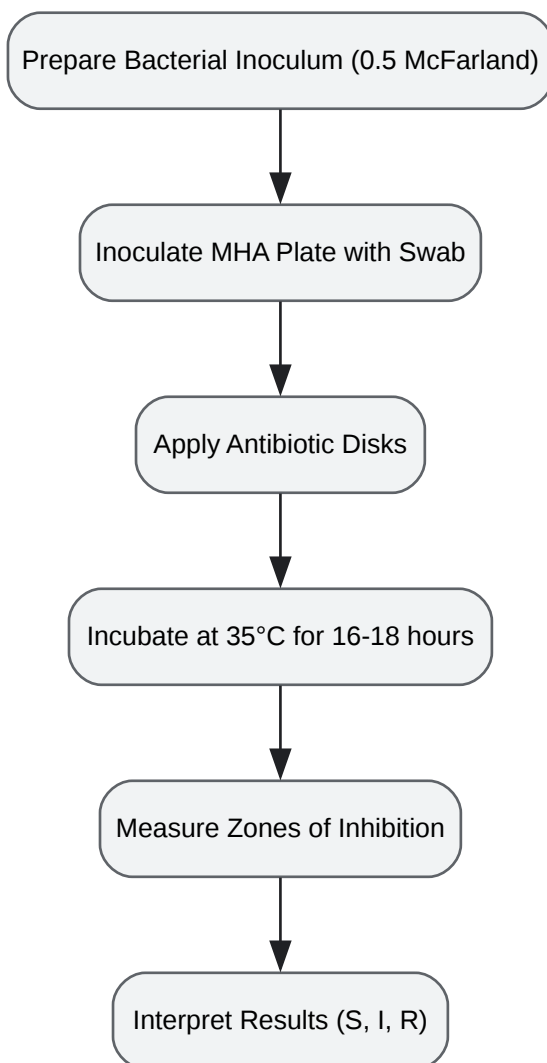
## Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI M02 guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Filter paper disks (6 mm) impregnated with a defined amount of the  $\beta$ -lactam and **Nacubactam**.
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Bacterial isolates for testing
- Sterile saline or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Ruler or caliper for measuring zone diameters

## Procedure:



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## Workflow for Disk Diffusion Susceptibility Testing.

- Inoculum Preparation:
  - Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
- Inoculation of MHA Plate:

- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[\[18\]](#)
- Application of Disks:
  - Using sterile forceps or a disk dispenser, place the antibiotic disks on the surface of the inoculated MHA plate.
  - Ensure that the disks are firmly in contact with the agar. Do not move a disk once it has been placed.[\[19\]](#)
  - Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).[\[19\]](#)
- Incubation:
  - Invert the plates and place them in an incubator at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  within 15 minutes of disk application.[\[19\]](#)
  - Incubate for 16-18 hours.
- Reading and Interpretation:
  - After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[\[20\]](#)
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints published by standards organizations like CLSI.[\[21\]](#)[\[22\]](#)

## Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results. QC should be performed daily or weekly, depending on laboratory protocols, using reference bacterial strains as specified by CLSI or EUCAST (e.g., *Escherichia coli* ATCC® 25922™, *Pseudomonas aeruginosa* ATCC® 27853™, *Klebsiella pneumoniae* ATCC® 700603™). The resulting MIC values or zone diameters must fall within the acceptable ranges published in the current CLSI M100 supplement.[21][23]

## Conclusion

**Nacubactam**, in combination with partner  $\beta$ -lactams, demonstrates potent in vitro activity against a wide range of clinically important Gram-negative pathogens, including many carbapenem-resistant strains. The standardized protocols outlined in these application notes, based on CLSI and EUCAST guidelines, are essential for the accurate evaluation of **Nacubactam**'s efficacy in research and drug development settings. Consistent application of these methods will ensure reliable and comparable data to support the continued development of this promising new therapeutic agent.

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